Bis(2-(diphenylphosphino)ethyl)amine hydrochloride
Overview
Description
Bis(2-(diphenylphosphino)ethyl)amine hydrochloride is a chemical compound with the molecular formula C28H30ClNP2. It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is known for its use in various chemical reactions and its role as a ligand in coordination chemistry.
Mechanism of Action
Mode of Action
It is known to be involved in the synthesis of new chiral aminodiphosphine ligands .
Action Environment
The compound is sensitive to air . It is insoluble in water and should be stored under inert gas (nitrogen or Argon) at 2-8°C . These environmental factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
The synthesis of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride involves several steps. One common method includes the reaction of Ph2PH (diphenylphosphine) with potassium tert-butoxide in tetrahydrofuran (THF) at 0°C. This is followed by the addition of dichloroethylenediamine hydrochloride . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Bis(2-(diphenylphosphino)ethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include acid chlorides, anhydrides, isocyanates, and alkyl chlorocarbonates. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2-(diphenylphosphino)ethyl)amine hydrochloride has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and processes.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Bis(2-(diphenylphosphino)ethyl)amine hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:
Bis(2-(di-tert-butylphosphino)ethyl)amine: This compound has similar ligand properties but different steric and electronic effects due to the tert-butyl groups.
Bis(2-(diphenylphosphaneyl)ethyl)amine: Another related compound with similar applications in coordination chemistry. The uniqueness of this compound lies in its balance of steric hindrance and electronic properties, making it particularly effective in forming stable complexes with transition metals.
Properties
IUPAC Name |
2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NP2.ClH/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;/h1-20,29H,21-24H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDUVHMGGDOIQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClNP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611062 | |
Record name | 2-(Diphenylphosphanyl)-N-[2-(diphenylphosphanyl)ethyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66534-97-2 | |
Record name | Ethanamine, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Diphenylphosphanyl)-N-[2-(diphenylphosphanyl)ethyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 66534-97-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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